N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Beschreibung

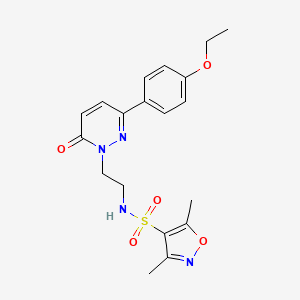

Structure and Functional Groups: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at position 2. This core is linked via an ethyl chain to a 3,5-dimethylisoxazole-4-sulfonamide moiety.

The sulfonamide group may enhance target binding affinity and metabolic stability compared to ester-based analogs .

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-4-27-16-7-5-15(6-8-16)17-9-10-18(24)23(21-17)12-11-20-29(25,26)19-13(2)22-28-14(19)3/h5-10,20H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCBGSPYGJZTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that belongs to a class of biologically active molecules known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C22H25N3O4S

- Molecular Weight : 425.52 g/mol

The structure includes a pyridazine ring, an isoxazole moiety, and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit the activity of various enzymes, particularly those involved in bacterial folate synthesis. This mechanism is common among sulfonamide derivatives, contributing to their antibacterial properties .

- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis. Such interactions can lead to anti-inflammatory effects and potentially anticancer activity .

- Gene Expression Modulation : By influencing the expression of genes associated with inflammation and immune response, this compound may exhibit therapeutic effects in conditions characterized by excessive inflammatory responses .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound demonstrate significant biological activities:

- Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The incorporation of isoxazole and pyridazine structures enhances this activity through improved binding to bacterial enzymes .

- Anti-inflammatory Effects : Studies have shown that derivatives of isoxazole can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases such as arthritis.

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanisms likely involve apoptosis induction and inhibition of tumor cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Key Findings :

Core Heterocycles: The pyridazinone core in the target compound provides a hydrogen-bond acceptor (6-oxo group), unlike pyridazine (I-6230) or pyrazolopyrimidine (Example 53). This may enhance interactions with biological targets . The 3,5-dimethylisoxazole sulfonamide introduces steric bulk and polarity, differing from I-6373’s thioether-linked isoxazole, which may reduce oxidation susceptibility .

Substituent Effects: The 4-ethoxyphenyl group (electron-donating) contrasts with fluorophenyl groups (Example 53), which are electron-withdrawing. This difference could modulate solubility and target affinity . Sulfonamide vs.

Physicochemical Properties: The target’s molecular weight (~452.5 g/mol) is higher than I-6230 (~363.4 g/mol) but lower than Example 53 (~589.1 g/mol). This positions it within the “drug-like” range (200–500 g/mol), favoring oral bioavailability .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonamide bond formation via sulfonyl chlorides and bases (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF). Temperature control (typically 0–80°C) and solvent selection are critical for optimizing yield and purity. Intermediate purification steps may include column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy are standard for structural elucidation. High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%) .

Q. How do reaction conditions influence the stability of intermediates?

Sensitive intermediates require inert atmospheres (N₂/Ar), low temperatures (0–4°C), and stabilizing solvents (e.g., DMF or ethanol). Decomposition can occur under prolonged heating or exposure to moisture .

Q. What purification methods are effective for this compound?

Reverse-phase HPLC with acetonitrile/water gradients or recrystallization using ethanol/water mixtures are common. Purity thresholds (>98%) should be validated via UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

Design of Experiments (DoE) methodologies can systematically evaluate variables like temperature, solvent polarity, and catalyst loading (e.g., NaH or K₂CO₃). Reaction progress should be monitored via thin-layer chromatography (TLC) and HPLC .

Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?

Conflicting NMR peaks or mass fragments can be addressed by synthesizing analogous compounds (e.g., replacing the ethoxyphenyl group with fluorophenyl) for comparative analysis. Computational tools (DFT calculations) may predict spectral patterns .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Structure-Activity Relationship (SAR) studies require synthesizing derivatives (e.g., substituting ethoxy with methoxy or halogens) and testing against target enzymes/receptors. For example, chlorophenyl analogs (see ) showed enhanced stability but reduced solubility .

Q. What mechanisms explain side reactions during sulfonamide coupling?

Competing reactions (e.g., hydrolysis of sulfonyl chlorides or N-alkylation) may occur under suboptimal pH or excess base. Kinetic studies (via in-situ IR or LC-MS) can identify intermediates and adjust stoichiometry .

Q. How does pH and temperature affect the compound’s stability in solution?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring reveal degradation pathways. Buffered solutions (pH 3–7) are recommended for long-term storage, while alkaline conditions promote hydrolysis .

Q. What computational tools predict interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like cyclooxygenase-2 (COX-2). Pharmacophore mapping identifies critical functional groups (e.g., sulfonamide and pyridazinone moieties) .

Data Contradiction and Validation

Q. How to address conflicting yield reports from different synthetic protocols?

Reproduce methods with rigorous control of variables (e.g., solvent dryness, catalyst purity). Cross-validate yields using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. Why do chromatographic retention times vary across laboratories?

Column batch variability (C18 vs. C8), mobile phase pH, and ion-pairing agents (e.g., TFA) affect retention. Standardize protocols using reference materials (e.g., USP-grade acetonitrile) and inter-lab calibration .

Tables for Key Data

| Parameter | Optimal Conditions | References |

|---|---|---|

| Reaction Temperature | 50–60°C (for sulfonamide coupling) | |

| Solvent for Recrystallization | Ethanol/Water (7:3 v/v) | |

| HPLC Mobile Phase | Acetonitrile/0.1% Formic Acid (70:30) | |

| Stability (pH 7.4, 25°C) | >90% intact after 30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.